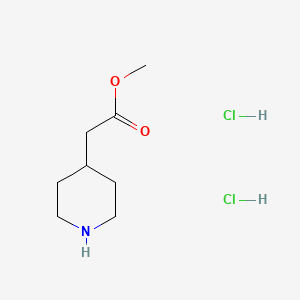

Methyl 2-(piperidin-4-yl)acetate dihydrochloride

Description

Methyl 2-(piperidin-4-yl)acetate dihydrochloride (CAS: Not explicitly provided in evidence; related compounds listed in ) is a piperidine-derived compound with a methyl ester and a secondary amine group. It is commonly used in pharmaceutical research as a synthetic intermediate, particularly in the development of enzyme inhibitors and receptor modulators. The dihydrochloride form enhances its solubility in aqueous media, making it suitable for biological studies.

Properties

Molecular Formula |

C8H17Cl2NO2 |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

methyl 2-piperidin-4-ylacetate;dihydrochloride |

InChI |

InChI=1S/C8H15NO2.2ClH/c1-11-8(10)6-7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3;2*1H |

InChI Key |

MNTFOUNLWGJLQU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Derivatives

A common synthetic route involves the alkylation of piperidine-4-carboxylic acid derivatives. For example, 4-(hydroxymethyl)piperidine can be reacted with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours. The intermediate ester is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Key Reaction Parameters

Reductive Amination Approach

An alternative method employs reductive amination using piperidin-4-one and methyl glyoxylate. The ketone and aldehyde groups undergo condensation in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or pyridine borane. The reaction is conducted in methanol or ethanol at room temperature, followed by HCl gas treatment to precipitate the dihydrochloride salt.

Optimization Insights

Industrial-Scale Synthesis

Industrial production often utilizes continuous-flow reactors to improve efficiency. For instance, a mixture of piperidine-4-methanol and methyl acrylate undergoes Michael addition in a tubular reactor at 120°C and 10 bar pressure. The product is then quenched with concentrated HCl, yielding the dihydrochloride salt with >90% purity.

Advantages of Flow Chemistry

-

Reduced Reaction Time : 2–4 hours vs. 24 hours in batch processes.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF facilitate higher yields (75–80%) compared to THF (60–65%) due to improved solubility of intermediates. Elevated temperatures (>80°C) risk decomposition of the methyl ester group, necessitating precise thermal control.

Byproduct Formation and Mitigation

Common byproducts include N-alkylated piperidines and ester hydrolysis products . Strategies to suppress these include:

-

Low-Temperature Phases : Conducting initial alkylation at 0–5°C to minimize side reactions.

-

Protective Groups : Temporarily protecting the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups, which are later removed via HCl treatment.

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v). Cooling the solution to 4°C yields needle-shaped crystals with >99% purity.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 3.70 (s, 3H, OCH₃), δ 3.25–3.40 (m, 2H, piperidine CH₂), and δ 2.90–3.10 (m, 4H, piperidine ring).

-

High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

-

Mass Spectrometry (MS) : [M+H]⁺ at m/z 186.1, with fragments at m/z 142.0 (loss of COOCH₃).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Alkylation | 4-(Hydroxymethyl)piperidine | K₂CO₃/THF | 65–75 | 95–98 | Moderate |

| Reductive Amination | Piperidin-4-one | NaBH₃CN/MeOH | 70–80 | 97–99 | High |

| Flow Chemistry | Piperidine-4-methanol | None/Continuous reactor | 85–90 | >99 | Industrial |

Case Studies and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

Methyl 2-(piperidin-4-yl)acetate dihydrochloride has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory processes. Compounds that inhibit sEH have been shown to possess anti-inflammatory properties, making them candidates for treating chronic pain and inflammation-related diseases .

Key Findings:

- Inhibition of sEH : Research indicates that derivatives of 2-(piperidin-4-yl)acetamides exhibit potent inhibition of sEH, leading to reduced inflammatory responses in animal models .

- Analgesic Properties : The analgesic effects observed in preclinical studies suggest that this compound could be developed into a therapeutic agent for pain management.

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that can yield various derivatives with enhanced pharmacological properties. For example, modifications to the piperidine ring or the ester group can lead to compounds with improved solubility and bioavailability .

Synthesis Overview:

| Step | Description |

|---|---|

| 1 | Hydrolysis of precursor compounds to form the piperidine derivative. |

| 2 | Esterification process to yield methyl 2-(piperidin-4-yl)acetate. |

| 3 | Formation of dihydrochloride salt to enhance stability and solubility. |

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Anti-inflammatory Activity : A study published in Pharmaceuticals demonstrated that compounds derived from methyl 2-(piperidin-4-yl)acetate showed significant reductions in inflammatory markers in vitro and in vivo, supporting their potential use as anti-inflammatory agents .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of piperidine derivatives, including this compound, against various bacterial strains, suggesting its application in treating infections .

Toxicological Profile

Assessments of the safety profile of this compound have shown favorable results. Toxicity studies indicate that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, which is promising for further development into therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl 2-(piperidin-4-yl)acetate dihydrochloride with analogous compounds:

Notes:

- The dihydrochloride form of the target compound likely increases water solubility compared to mono-hydrochloride analogs (e.g., Methyl 2-(piperidin-4-yl)acetate hydrochloride) due to additional chloride counterions .

- Substituents like acetylphenyl (9a) or hydroxyl groups (CID 50989099) alter polarity and biological activity. For example, 9a and 9b exhibit inhibitory effects on soluble epoxide hydrolase, with 9b showing higher yield (65%) due to the electron-withdrawing cyano group .

Key Differentiators of the Target Compound

Enhanced Solubility: The dihydrochloride salt improves aqueous solubility compared to non-ionic or mono-salt forms, facilitating in vitro assays .

Versatile Backbone : The piperidine-acetate structure allows for diverse functionalization (e.g., hydroxylation, aryl substitution), enabling tailored pharmacokinetic properties .

Regulatory Compliance : Unlike analogs with aryl groups (e.g., 9a–9d), the target compound may face fewer regulatory hurdles due to simpler substituents .

Biological Activity

Methyl 2-(piperidin-4-yl)acetate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized into the following areas:

1. Neuropharmacological Effects

- The compound has been studied for its potential effects on neurotransmitter systems, suggesting a role in neuropharmacology. Interaction studies indicate that it may influence various biological systems, thus highlighting its significance in drug development.

2. Antimicrobial Activity

- Recent studies have indicated that derivatives of piperidine, including methyl 2-(piperidin-4-yl)acetate, possess antimicrobial properties. For instance, modifications on the piperidine ring have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential

- There is emerging evidence supporting the compound's role in cancer treatment. Structure-activity relationship (SAR) studies have identified analogues with significant antiproliferative effects against various cancer cell lines, including HeLa cells . The IC50 values for these compounds indicate potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

A study evaluated several piperidine derivatives for their antimicrobial efficacy. The results are summarized in Table 1 below:

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| Methyl 2-(piperidin-4-yl)acetate | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine Derivative A | 0.012 - 0.045 | Pseudomonas aeruginosa |

| Piperidine Derivative B | 0.020 - 0.050 | Candida albicans |

These findings demonstrate the potential of this compound and its derivatives as effective antimicrobial agents.

Anticancer Activity

In a separate investigation focused on anticancer properties, methyl 2-(piperidin-4-yl)acetate was tested against various cancer cell lines. The results showed significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 11 |

| A549 | 8 |

| MCF7 | 15 |

These results suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the piperidine ring and ester functionalities have been shown to significantly impact potency and selectivity against target enzymes and receptors.

For instance, substituents on the piperidine nitrogen have been correlated with enhanced cellular potency and reduced toxicity . This highlights the importance of chemical modifications in developing more effective therapeutic agents.

Q & A

Q. Why do conflicting reports exist regarding the compound’s solubility, and how can researchers address this?

- Methodology : Reported solubility in water ranges from 10–50 mg/mL due to batch-specific crystallinity (amorphous vs. crystalline forms). Techniques like X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) characterize polymorphic forms. For in vitro assays, pre-saturate solutions via sonication (30 minutes at 37°C) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.